1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research on the synthesis of novel pyridine and naphthyridine derivatives has shown that compounds containing furan and thiophen groups can undergo various chemical reactions, leading to the formation of complex structures with potential pharmacological activities. The study by Abdelrazek et al. (2010) demonstrated the dimerization of furan- and thiophen-2-yl derivatives, followed by coupling and reaction with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, indicating the versatility of such compounds in chemical synthesis [Abdelrazek et al., 2010].
Biocatalytic Applications
The use of urea derivatives in biocatalysis has been explored, with studies demonstrating their potential as acetylcholinesterase inhibitors. The research by Vidaluc et al. (1995) highlighted the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which showed antiacetylcholinesterase activity, suggesting their applicability in the development of treatments for neurodegenerative diseases [Vidaluc et al., 1995].
Antimicrobial and Anti-HIV Studies
Synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has shown that derivatives of thiophene possess antimicrobial activity. The study by Spoorthy et al. (2021) evaluated the antimicrobial activity of newly synthesized analogues, providing insights into the potential use of such compounds in combating microbial infections [Spoorthy et al., 2021]. Furthermore, Patel et al. (2007) demonstrated the antibacterial and anti-HIV activities of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, indicating the potential therapeutic applications of such compounds [Patel et al., 2007].
Corrosion Inhibition
The compound's structural features, including the urea derivative segment, suggest potential applications in corrosion inhibition. Mistry et al. (2011) explored the inhibition effect of 1,3,5-triazinyl urea derivatives on mild steel corrosion, demonstrating the efficacy of such compounds in protecting metal surfaces [Mistry et al., 2011].
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-25-15-8-7-14(11-16(15)26-2)12-21-19(23)22-13-20(24,17-5-3-9-27-17)18-6-4-10-28-18/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRTBXSCFCXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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